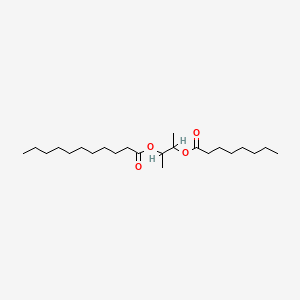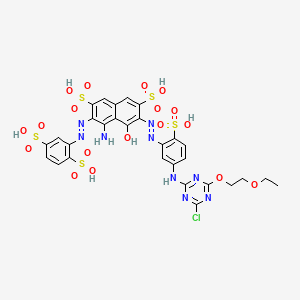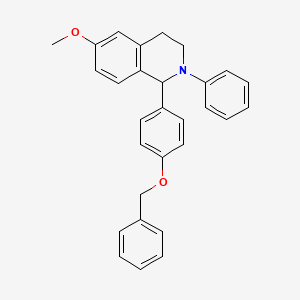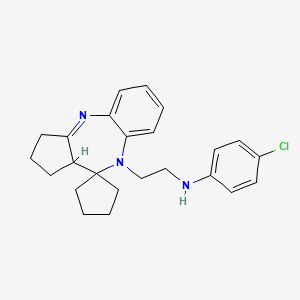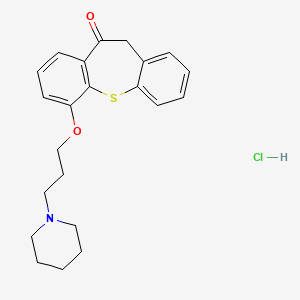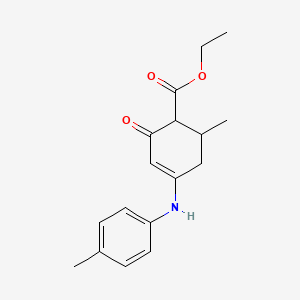
p-Demethyl denopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Demethyl denopamine: is a derivative of denopamine, a selective agonist of the beta-1 adrenergic receptor. Denopamine is primarily used as a cardiotonic agent for the treatment of chronic heart failure. The compound is known for its positive inotropic effects, which means it increases the strength of the heart’s contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Demethyl denopamine involves several steps, starting from commercially available precursors. One common method includes the catalytic asymmetric hydrogenation of intermediates using iridium catalysts. This method ensures high selectivity and conversion rates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: p-Demethyl denopamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, p-Demethyl denopamine is used as a model compound to study the effects of beta-1 adrenergic receptor agonists. It is also used in the synthesis of other pharmacologically active compounds .
Biology: In biological research, this compound is used to study the physiological effects of beta-1 adrenergic receptor activation. It helps in understanding the role of these receptors in cardiac function and other biological processes .
Medicine: Medically, this compound is investigated for its potential use in treating heart conditions, particularly chronic heart failure. Its positive inotropic effects make it a valuable compound for improving cardiac output .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting beta-1 adrenergic receptors. It serves as a lead compound for designing more effective and selective cardiotonic agents .
Mechanism of Action
p-Demethyl denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac muscle contraction. This cascade of events results in increased calcium influx into the cardiac cells, enhancing the strength of heart contractions .
Comparison with Similar Compounds
Denopamine: The parent compound, also a beta-1 adrenergic receptor agonist.
Xamoterol: Another beta-1 adrenergic receptor agonist with similar cardiotonic effects.
Dobutamine: A synthetic catecholamine with beta-1 adrenergic receptor agonist activity.
Uniqueness: p-Demethyl denopamine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can affect its selectivity, potency, and duration of action .
Properties
CAS No. |
87081-63-8 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
4-[2-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H21NO4/c1-22-17-10-12(2-7-15(17)20)8-9-18-11-16(21)13-3-5-14(19)6-4-13/h2-7,10,16,18-21H,8-9,11H2,1H3/t16-/m0/s1 |
InChI Key |
ANTJHPZSMSKEBL-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNCC(C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



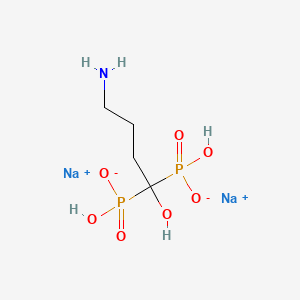

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
